
4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole is a compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, attached to an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole can be achieved through several methods:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring.
Nitrene Addition: Nitrene addition to alkenes is a well-established method for the synthesis of aziridines.
From Triazolines, Epoxides, and Oximes: Thermolysis or photolysis of triazolines expels nitrogen, producing an aziridine.
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to the sulfate ester followed by base-induced sulfate elimination .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include aziridine N-oxides, amines, and various amine derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole involves the formation of DNA interstrand crosslinks. This is achieved through the aerobic reduction of the compound to form a hydroxylamine derivative, which then reacts with a thioester to form the crosslinks . The molecular targets include DNA, and the pathways involved are related to DNA repair and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-1-carbaldehyde Oximes: These compounds share the aziridine ring and exhibit similar biological activities.
Aziridin-1-yl Oxime-based Vorinostat Analogs: These compounds are used as anticancer agents and share structural similarities with 4-(Aziridin-1-yl)-3-methyl-2-oxo-1,2lambda~5~,5-oxadiazole.
Uniqueness
This compound is unique due to its combination of the aziridine and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. Its ability to form DNA crosslinks makes it particularly valuable in medicinal chemistry .
Eigenschaften
CAS-Nummer |
82552-80-5 |
|---|---|
Molekularformel |
C5H7N3O2 |
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
4-(aziridin-1-yl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C5H7N3O2/c1-4-5(7-2-3-7)6-10-8(4)9/h2-3H2,1H3 |
InChI-Schlüssel |
GGQWVLTZMXDQAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](ON=C1N2CC2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14415229.png)
![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)
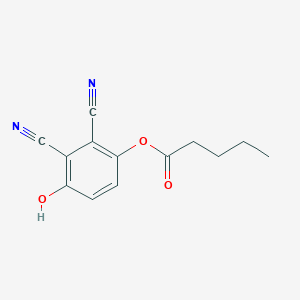
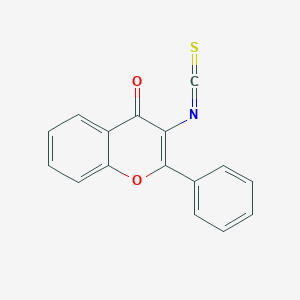
![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)
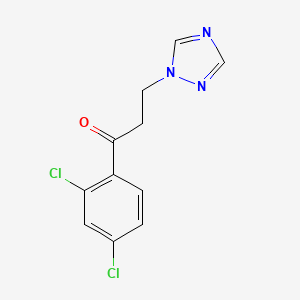
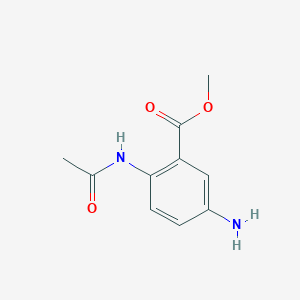
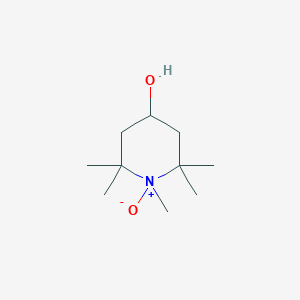
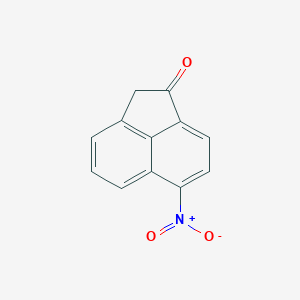
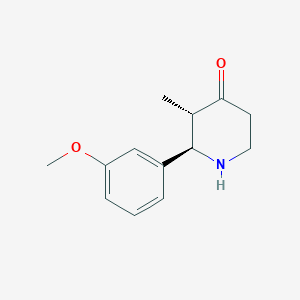

![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)

